4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a pyrazole ring and a piperazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole and piperazine derivatives
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have catalytic properties and are used in oxidation reactions and other catalytic processes.
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloenzymes and their mechanisms of action.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the development of new drugs with specific biological activities.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its ability to coordinate with metal ions, forming stable complexes . These complexes can mimic the active sites of metalloenzymes, facilitating various catalytic processes. The molecular targets and pathways involved include the coordination of the pyrazole and piperazine moieties with metal ions, leading to the activation of substrates and the promotion of specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrazole ring and a piperazine moiety, which allows for versatile coordination with metal ions and a wide range of chemical reactivity. This makes it particularly valuable in the development of new catalysts and therapeutic agents.
Properties
Molecular Formula |
C21H26N6 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C21H26N6/c1-16-6-4-5-7-19(16)14-25-8-10-26(11-9-25)20-13-21(23-15-22-20)27-18(3)12-17(2)24-27/h4-7,12-13,15H,8-11,14H2,1-3H3 |
InChI Key |
KMQBSOGVHZEHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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